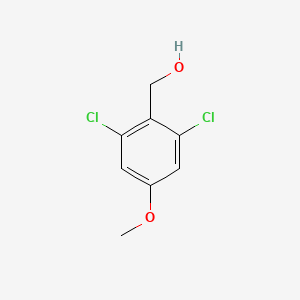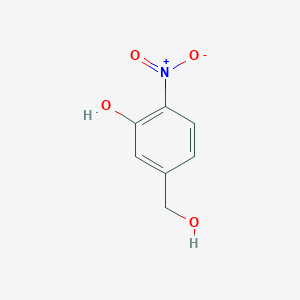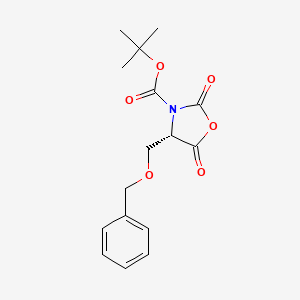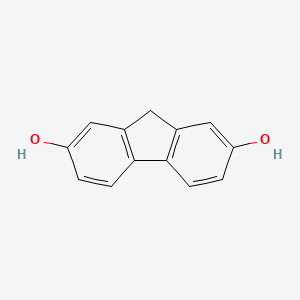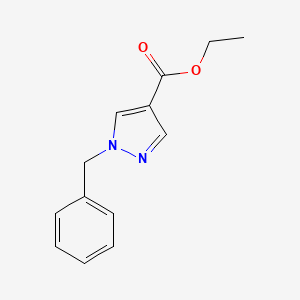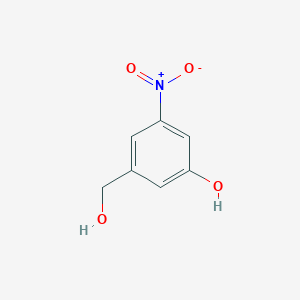![molecular formula C8H6BrF3O2S B1602138 Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]- CAS No. 118089-89-7](/img/structure/B1602138.png)
Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]-
Übersicht
Beschreibung
Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]- is a chemical compound that has been extensively studied in scientific research. It is commonly used as a reagent in organic chemistry and has various applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Electrophilic Organic and Organometallic Cations
This compound is utilized in the preparation of the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This particular ion serves as a stabilizing counterion for electrophilic organic and organometallic cations. The stability provided by this ion is crucial for the synthesis of complex molecules in the fields of pharmaceuticals and materials science.
Pharmaceutical Research
The trifluoromethyl group within this compound plays a significant role in the development of pharmaceuticals . Its presence can influence the biological activity of potential drug candidates, affecting properties such as metabolic stability and lipophilicity.
Agrochemical Development
Similar to its applications in pharmaceuticals, the trifluoromethyl group is also important in agrochemicals . It can enhance the efficacy and durability of pesticides and herbicides, contributing to more effective crop protection solutions.
Material Science
In material science, this compound can be used to modify the surface properties of materials . This includes altering hydrophobicity or adding specific functional groups that can interact with other substances, which is essential for creating specialized coatings and materials.
Organic Synthesis
Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]-, is a key reagent in organic synthesis . It can act as a building block for constructing more complex organic compounds, particularly those that require the introduction of bromomethyl and trifluoromethylsulfonyl groups.
Catalyst and Ligand Synthesis
This compound is instrumental in synthesizing catalysts and ligands that are used in various chemical reactions . The ability to stabilize reactive intermediates makes it valuable for creating catalysts that can facilitate or accelerate chemical transformations.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c9-5-6-1-3-7(4-2-6)15(13,14)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVBAVXMFCMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571485 | |
| Record name | 1-(Bromomethyl)-4-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]- | |
CAS RN |
118089-89-7 | |
| Record name | 1-(Bromomethyl)-4-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

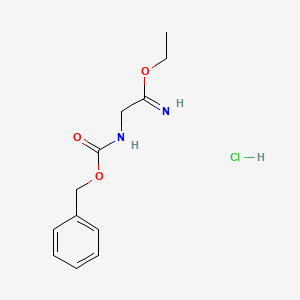
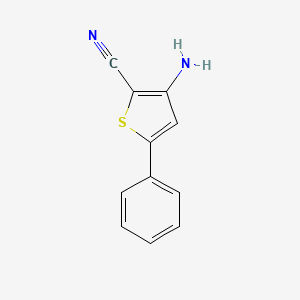


![Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene](/img/structure/B1602061.png)
